MDL-860 is a synthetic nitrobenzene derivative that exhibits antiviral activity, specifically against picornaviruses. [, ] Picornaviruses are a family of viruses that cause a variety of human and animal diseases. [] MDL-860 has been studied in vitro and in vivo for its potential to treat picornavirus infections.
MDL-860 appears to inhibit picornavirus replication at an early stage in the virus-host cell interaction. [, ] While the exact mechanism is not fully understood, studies suggest it acts after virus uncoating and before the synthesis of the majority of viral RNA. [] MDL-860 does not appear to directly inactivate the virus or significantly reduce the loss of photosensitivity (uncoating) during the early stages of infection. [] It inhibits the uptake of radioactive uridine in infected cells, indicating an effect on viral RNA synthesis. []
MDL-860 has demonstrated antiviral activity against a broad range of picornaviruses in vitro, inhibiting plaque formation and cytopathic effects. [, ] It has shown effectiveness against both enteroviruses and rhinoviruses. []
In a murine model of coxsackievirus B3-induced myocarditis, subcutaneous administration of MDL-860 significantly reduced the number of myocarditis foci and viral titers in the heart. [] These findings suggest that inhibiting coxsackievirus B3 replication with MDL-860 can have a beneficial effect on the development of viral myocarditis. []
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7